3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features (reported in CDCl₃/DMSO-d₆):
The deshielded C4-H proton (δ ≈6–7 ppm) confirms conjugation with the carbohydrazide group.
Infrared (IR) Vibrational Mode Analysis
Characteristic IR bands (KBr, cm⁻¹):
The absence of a free –NH₂ stretch (≈3400 cm⁻¹) suggests hydrogen bonding between hydrazide and pyrazole N–H groups.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) data reveals:
The base peak at m/z 109 corresponds to cleavage between C4-carbohydrazide and the pyrazole ring.
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-5(6(11)8-7)4(2)10-9-3/h7H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOTPBVZRLJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656200 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98484-97-0 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
| Parameter | Details |
|---|---|
| Reactants | Methyl ethyl diketone + Hydrazine hydrate |
| Solvent | Water (preferred), alcohols (methanol, ethanol, propanol, butanol), or amines |
| Catalyst | Acid catalysts such as glacial acetic acid, formic acid, propionic acid, sulfuric acid, etc. |
| Reaction Temperature | 0°C to 120°C (optimal range 30°C to 100°C; commonly 50°C) |
| Reaction Time | Typically 3 hours after addition completion |
| Yield | Greater than 90% |
| Purity | >99% (confirmed by HPLC) |
The reaction proceeds by nucleophilic attack of hydrazine on the diketone, cyclizing to form the pyrazole ring. The acid catalyst facilitates the cyclization and stabilizes intermediates. Water as a solvent is advantageous due to low cost, environmental friendliness, and ease of product isolation without inorganic salt contamination.
Advantages and Industrial Scale Application
- Use of water as solvent reduces costs and environmental impact.
- Avoids formation of inorganic salts, simplifying purification.
- High yield and purity achievable with glacial acetic acid as catalyst.
- Scalable to industrial quantities with consistent quality.
Conversion of 3,5-Dimethylpyrazole to 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
The next key intermediate is 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which can be synthesized via carboxylation of 3,5-dimethylpyrazole or via cyclization of β-diketones with hydrazine followed by oxidation or hydrolysis steps.
Synthetic Methods
- Condensation and Cyclization: Reaction of ethyl acetoacetate with acetyl chloride followed by cyclization with hydrazine hydrate.
- Carboxylation: Direct carboxylation of 3,5-dimethylpyrazole or its derivatives.
- Hydrolysis: Hydrolysis of ester intermediates under basic or acidic conditions to yield the carboxylic acid.
These methods achieve overall yields ranging from 52% to 85% depending on conditions and purification.
Reaction Conditions and Purification
- Reactions typically conducted in organic solvents with controlled temperature.
- Purification by recrystallization or chromatography.
- Characterization by melting point, NMR, IR, and mass spectrometry confirms structure and purity.
Preparation of this compound
The final step involves converting the carboxylic acid group at the 4-position of the pyrazole ring into a carbohydrazide functional group.
General Synthetic Approach
- The carboxylic acid or its ester derivative is reacted with hydrazine hydrate or hydrazine derivatives.
- This nucleophilic substitution replaces the hydroxyl or ester group with a hydrazide (-CONHNH2).
- Reaction typically carried out in polar solvents such as ethanol or water under reflux conditions.
Reaction Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid or ester |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol, water, or alcohol mixtures |
| Temperature | Reflux (approximately 80-100°C) |
| Reaction Time | Several hours (commonly 4-8 hours) |
| Work-up | Cooling, filtration, washing, and drying |
| Yield | Typically high (exact yields vary by method) |
Purification and Characterization
- Purification by recrystallization from ethanol/water mixtures.
- Characterization by NMR, IR (notably NH and C=O stretches), and mass spectrometry.
- High purity (>95%) achievable with proper work-up.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Reaction Monitoring: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purity at each stage.
- Structural Confirmation: NMR spectroscopy confirms substitution patterns; IR spectroscopy identifies functional groups (e.g., NH, C=O).
- Yield Optimization: Acid catalysis and solvent choice significantly influence yield and purity; glacial acetic acid and water solvent system provide optimal results for pyrazole core formation.
- Industrial Relevance: The described methods are suitable for scale-up with minimal by-product formation and straightforward purification.
Chemical Reactions Analysis
Reaction with Isothiocyanates
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide reacts with aryl/alkyl isothiocyanates to form thioamide derivatives. For example:
-
Phenyl isothiocyanate in refluxing ethanol yields 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a ) in 89% yield .
-
Allyl isothiocyanate produces analogous derivatives (6b ), confirmed by:
Condensation with Carbonyl Compounds
Reactions with aldehydes/ketones in ethanol (piperidine-catalyzed) yield hydrazone derivatives (8a–f ). Key observations:
-
With isatin : Product 8f shows:
-
With 4-dimethylaminobenzaldehyde : Product 8b displays distinct COSY and HMBC correlations (Table 1) .
| ¹H NMR (DMSO-d₆) | Assignment |
|---|---|
| 11.65 (s; 1H) | Hydrazine NH |
| 8.50 (s; 1H) | Pyridine H-4 |
| 2.99 (s; 6H) | NMe₂ |
Cyclization Reactions
Heating with NaNO₂/HCl generates intermediate 9 , which reacts with ethyl 2-cyanoacetate to form cyanoester 11 (65% yield) :
-
¹³C NMR : δ 164.5 (ester C=O), 46.8 (tert-CH) .
The mechanism involves Curtius rearrangement followed by nucleophilic addition (Figure 2) .
Nucleophilic Acyl Substitution
Reaction with diethyl acetylenedicarboxylate in toluene produces pyrazolone derivative 13 (90% yield) :
Biological Activity Correlations
Derivatives of this carbohydrazide exhibit antiproliferative effects:
-
(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenylethylidene))-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide inhibits A549 lung cancer cell growth (IC₅₀ < 10 μM) .
-
Hydrazone derivatives with log P 3.12–4.94 show enhanced bioactivity .
This compound’s reactivity profile highlights its utility in medicinal chemistry and heterocyclic synthesis. Experimental data from NMR and mechanistic studies provide robust validation for these transformations .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed promising activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In a series of experiments involving carrageenan-induced paw edema in rats, this compound derivatives showed substantial inhibition of inflammation markers such as TNF-α and IL-6. These findings suggest potential therapeutic uses in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds related to this compound have been shown to induce apoptosis in cancer cell lines, offering a pathway for the development of new cancer therapies. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Material Science
Liquid Crystals and Supramolecular Materials
3,5-Dimethyl-1H-pyrazole derivatives have been incorporated into liquid crystalline systems due to their ability to form hydrogen-bonded supramolecular structures. These materials exhibit unique optical properties and can be utilized in displays and sensors. The incorporation of different substituents on the phenyl ring alters the thermal stability and fluorescence characteristics of these systems .
Polymerization Applications
The compound has also been investigated as a ligand in transition metal complexes for polymerization reactions. Its ability to participate in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization makes it valuable for synthesizing polymers with specific properties tailored for applications in coatings and adhesives .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole Derivatives
| Compound Name | Substituents/Functional Groups | Key Structural Features |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | -CH₃ (positions 3,5); -CONHNH₂ (position 4) | Carbohydrazide enhances H-bonding |
| 1,3-Dimethyl-1H-pyrazole-4-carbohydrazide | -CH₃ (positions 1,3); -CONHNH₂ (position 4) | Altered substituent positions affect steric hindrance |
| 2,3-Dihydro-1H-pyrazole-4-carbonitrile | -CN (position 4); dihydro pyrazole ring | Nitrile group increases electrophilicity |
| 3,5-Diphenyl-1H-pyrazole derivatives | -Ph (positions 3,5) | Bulky phenyl groups improve lipophilicity |
- Carbohydrazide vs.
Antioxidant and Antimicrobial Properties
- Antioxidant Activity: 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit moderate antioxidant activity via DPPH radical scavenging, with IC₅₀ values ranging from 50–100 μg/mL .
- Antimicrobial Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., -CN, -COOR) show enhanced antimicrobial effects. For example, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives inhibit bacterial growth (MIC: 12.5–50 μg/mL) and fungal strains (MIC: 25–100 μg/mL) . In contrast, 3,5-diphenyl-1H-pyrazole derivatives exhibit broader anti-inflammatory and antipyretic activities but weaker antimicrobial effects .
Biological Activity
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant case studies and research findings.
Overview of the Compound
This compound belongs to the pyrazole family, which is known for its broad range of biological activities. Pyrazoles are five-membered heterocyclic compounds characterized by two nitrogen atoms. This compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.
1. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | Bacillus subtilis | 18 | |
| This compound | Aspergillus niger | 20 |
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. It is believed to exert its effects by modulating various cellular pathways associated with cancer progression.
Case Study:
In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
3. Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| This compound | TNF-α: 61 | 10 | |
| This compound | IL-6: 76 | 10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation: It has been suggested that it can modulate receptor activity related to cell proliferation and apoptosis.
Research Findings
Numerous studies have explored the pharmacological potential of pyrazole derivatives:
- Antioxidant Activity: Some derivatives showed promising antioxidant properties through DPPH scavenging assays, indicating a potential role in reducing oxidative stress .
- Synthesis and Structure Activity Relationship (SAR): Various synthetic approaches have been developed to enhance the efficacy of pyrazole derivatives through structural modifications .
Q & A
Q. Key Steps :
Hydrazide Formation :
- Reflux ethyl ester with hydrazine hydrate in ethanol.
- Yield optimization depends on reaction time (12–24 hours) and molar ratios (1:1.2 ester-to-hydrazine).
Derivative Synthesis :
- Condensation with aldehydes (e.g., benzaldehyde) in acetic acid at 50–60°C.
- Cyclization via acid catalysis (e.g., H₂SO₄) to form heterocyclic analogs .
How can researchers optimize the synthesis of this compound derivatives to enhance yield and purity?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/acetic acid mixtures enhance cyclization efficiency .
- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) reduce reaction time and improve regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts. Recrystallization in ethanol/water mixtures enhances purity .
Data Contradiction Analysis :
Discrepancies in yield (e.g., 70–90%) may arise from residual moisture in hydrazine hydrate. Karl Fischer titration ensures anhydrous conditions for reproducibility .
What spectroscopic and structural characterization methods are employed for this compound derivatives?
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3320 cm⁻¹, C=O at 1599 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/n space group for derivatives) .
Q. Example Structural Data :
| Parameter | Value (Compound in ) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | 10.977, 7.688, 15.887 |
| β (°) | 99.798 |
| V (ų) | 1321.2 |
What strategies resolve contradictions between antioxidant activity data from DPPH and ABTS assays?
Advanced Research Question
Discrepancies arise due to:
Q. Methodological Adjustments :
- Normalize data using Trolox equivalents.
- Validate via complementary assays (e.g., FRAP or ORAC) to confirm mechanism .
Case Study :
Compound 4k showed DPPH IC₅₀ = 22.79 μg/mL vs. ABTS IC₅₀ = 1.35 μg/mL due to enhanced solubility in ABTS’s aqueous medium .
What in vitro assays are standard for evaluating the antioxidant potential of these derivatives?
Basic Research Question
- DPPH Assay :
- Prepare 0.1 mM DPPH in methanol.
- Incubate with test compound (30 min, dark).
- Measure absorbance at 517 nm.
- ABTS Assay :
- Generate ABTS⁺ radical via persulfate oxidation.
- Measure decay at 734 nm after 6 min.
Q. Reference Data :
| Compound | DPPH IC₅₀ (μg/mL) | ABTS IC₅₀ (μg/mL) |
|---|---|---|
| 4k | 22.79 ± 3.64 | 1.35 ± 0.66 |
| 4f | N/A | Notable iron binding |
| 4g | N/A | Notable iron binding |
How does the substitution pattern on the pyrazole ring influence biological activity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Enhance radical scavenging (e.g., –NO₂ increases electrophilicity of the hydrazide group) .
- Steric Effects : Bulky substituents (e.g., phenyl) reduce activity by hindering radical interaction.
- Hydrogen Bonding : –NH groups in hydrazides facilitate chelation of metal ions (e.g., Fe²⁺), improving antioxidant capacity .
Case Study :
Compound 4k’s high activity is attributed to its 4-nitrobenzylidene group, which stabilizes radicals via resonance .
What computational methods support the design of this compound derivatives?
Advanced Research Question
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity).
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity .
Validation :
Compare computed IR/NMR spectra with experimental data to refine force-field parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
